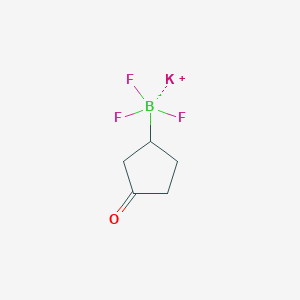

Potassium trifluoro(3-oxocyclopentyl)borate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium trifluoro(3-oxocyclopentyl)borate is an organoboron compound widely utilized in organic and medicinal chemistry. It is known for its stability and versatility, making it a valuable reagent in various synthetic applications. The compound’s molecular formula is C5H7BF3KO, and it has a molecular weight of 190.01 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium trifluoro(3-oxocyclopentyl)borate can be synthesized through the reaction of 3-oxocyclopentylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The process involves the formation of a boronate ester intermediate, which is subsequently converted to the desired trifluoroborate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium trifluoro(3-oxocyclopentyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Major Products:

Substitution Products: Various substituted cyclopentyl derivatives.

Coupling Products: Biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Potassium trifluoro(3-oxocyclopentyl)borate has numerous applications in scientific research:

Organic Synthesis: It is used in the synthesis of peptides, peptidomimetics, and other organic molecules.

Medicinal Chemistry: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Fluorescent Dyes: It is utilized in the synthesis of fluorescent dyes and other fluorescent compounds.

Drug Development: Research studies have explored its potential role in drug development, particularly in the synthesis of novel therapeutic agents.

Mécanisme D'action

The mechanism of action of potassium trifluoro(3-oxocyclopentyl)borate primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoroborate group enhances the stability and reactivity of the intermediate species, facilitating efficient coupling reactions .

Comparaison Avec Des Composés Similaires

Potassium trifluoroborate: Another widely used organoboron reagent with similar applications in cross-coupling reactions.

Potassium phenyltrifluoroborate: Utilized in organic synthesis for the formation of biaryl compounds.

Potassium methyltrifluoroborate: Employed in the synthesis of various organic molecules through coupling reactions.

Uniqueness: Potassium trifluoro(3-oxocyclopentyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Its ability to participate in a wide range of chemical reactions, coupled with its stability under various conditions, makes it a valuable reagent in both academic and industrial research .

Activité Biologique

Potassium trifluoro(3-oxocyclopentyl)borate (CAS No. 1366170-42-4) is a boron-containing compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies and case reports.

Molecular Structure

- Molecular Formula : C5H7BF3KO

- Molecular Weight : 190.01 g/mol

- Physical Form : Solid

- Solubility : Highly soluble in water

Key Features

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Hazard Classification | Danger |

| Signal Word | Danger |

| GHS Pictogram | GHS Pictogram |

This compound is known for its role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its trifluoroborate moiety enhances reactivity, making it suitable for various coupling reactions, which can lead to the development of bioactive compounds.

Pharmacological Potential

Research indicates that compounds derived from this compound exhibit potential pharmacological activities. For instance, studies have shown its efficacy in synthesizing fluorinated analogs of known drugs, which may enhance their biological properties.

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated the use of this compound in synthesizing novel anticancer agents through palladium-catalyzed cross-coupling reactions. The resulting compounds showed significant cytotoxicity against various cancer cell lines.

- Fluorinated Antibiotics : Another research effort focused on using this compound to create fluorinated antibiotics. The modifications resulted in enhanced stability and bioavailability compared to their non-fluorinated counterparts.

Toxicological Profile

While this compound is classified as a hazardous material, its toxicological profile remains under investigation. Preliminary data suggest it may cause irritation upon contact with skin or eyes and should be handled with caution.

Synthetic Chemistry

The compound serves as an essential building block in synthetic organic chemistry, particularly for:

- Suzuki-Miyaura Coupling Reactions : It facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals.

- Fluorination Reactions : Its trifluoroborate structure is utilized to introduce fluorine into organic molecules, enhancing their pharmacological properties.

Bioactivity Studies

Recent studies have explored the bioactivity of derivatives synthesized from this compound, highlighting their potential as:

- Antimicrobial agents

- Anticancer drugs

- Enzyme inhibitors

These derivatives are being evaluated for their efficacy and safety profiles through various preclinical trials.

Propriétés

IUPAC Name |

potassium;trifluoro-(3-oxocyclopentyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BF3O.K/c7-6(8,9)4-1-2-5(10)3-4;/h4H,1-3H2;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNOTXHPFABSDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCC(=O)C1)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BF3KO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.